4-(三氟甲基)伞形酮油酸酯

描述

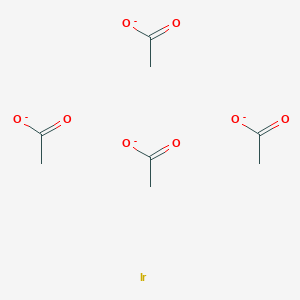

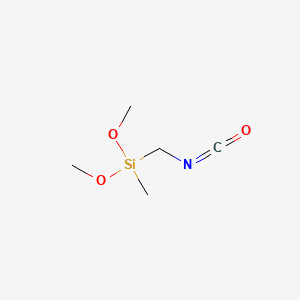

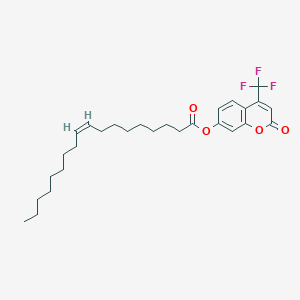

Fluorescent lipase substrate. Releases highly fluorescent 4-trifluoromethylumbelliferone upon hydrolysis. 4-trifluoromethylumbelliferone is insensitive to pH making it suitable for use in food analysis.

科学研究应用

荧光应用

4-(三氟甲基)伞形酮油酸酯因其在水解后释放出高荧光性的4-三氟甲基伞形酮而被用于荧光应用。 这种性质使其特别适用于需要稳定荧光的应用,例如在食品分析中,pH值可能会有很大差异 .

食品分析

该化合物对pH值不敏感,并在水解后产生高荧光,使其成为食品分析的极佳候选者。 它可用于跟踪和测量食品中特定酶或化学反应的存在 .

抗菌活性研究

安全和危害

未来方向

The future directions for research on “[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds may have potential applications in medicinal chemistry .

作用机制

Target of Action

The primary target of the compound 4-(Trifluoromethyl)umbelliferyl oleate, also known as [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate, is lipase .

Mode of Action

4-(Trifluoromethyl)umbelliferyl oleate interacts with lipase through a process of hydrolysis . Upon hydrolysis, it releases a highly fluorescent compound called 4-trifluoromethylumbelliferone . This interaction results in a change in the fluorescence intensity, which can be measured and used to quantify the activity of lipase .

Biochemical Pathways

The action of 4-(Trifluoromethyl)umbelliferyl oleate affects the lipid metabolism pathway. By acting as a substrate for lipase, it participates in the breakdown of lipids. The downstream effects include the release of fatty acids and glycerol, which are further metabolized for energy production or other cellular processes .

Pharmacokinetics

Its metabolism likely involves hydrolysis by lipase, and excretion pathways would depend on the resulting metabolites .

Result of Action

The molecular effect of 4-(Trifluoromethyl)umbelliferyl oleate’s action is the release of 4-trifluoromethylumbelliferone, a highly fluorescent compound . On a cellular level, this can lead to changes in cellular fluorescence, which can be used as a measure of lipase activity .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-(Trifluoromethyl)umbelliferyl oleate. For instance, the compound is reported to be insensitive to pH, making it suitable for use in various environments, including food analysis .

生化分析

Biochemical Properties

Lipases are responsible for the hydrolysis of this compound, leading to the release of 4-trifluoromethylumbelliferone . The nature of this interaction is enzymatic hydrolysis, a common biochemical reaction .

Cellular Effects

The cellular effects of 4-(Trifluoromethyl)umbelliferyl oleate are primarily related to its role as a lipase substrate. By releasing 4-trifluoromethylumbelliferone upon hydrolysis, it can influence cellular processes related to lipid metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(Trifluoromethyl)umbelliferyl oleate involves its interaction with lipase enzymes. These enzymes catalyze the hydrolysis of the compound, leading to the release of 4-trifluoromethylumbelliferone . This process can influence gene expression and other molecular processes related to lipid metabolism .

Metabolic Pathways

4-(Trifluoromethyl)umbelliferyl oleate is involved in lipid metabolism pathways, where it serves as a substrate for lipase enzymes

属性

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)34-22-18-19-23-24(28(29,30)31)21-27(33)35-25(23)20-22/h9-10,18-21H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYMAHKATXKUBJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)

![1-[6-(Trifluoromethyl)pyridine-3-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1644264.png)

![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)